ethyl 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoate
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Overview
Description
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its use as a photoinitiator in UV-curing processes and as an intermediate in organic synthesis .
Preparation Methods
The synthesis of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE involves several steps. One common method includes the reaction of 4-dimethylaminobenzoic acid with ethyl chloroformate in the presence of a base to form ethyl 4-dimethylaminobenzoate. This intermediate is then reacted with 2-cyano-3-(4-dimethylaminophenyl)-2-propenoic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of a solid polymer network. This process is widely used in the curing of coatings, inks, and adhesives .
Comparison with Similar Compounds
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE can be compared with other similar compounds such as:
Ethyl 4-dimethylaminobenzoate: This compound is also used as a photoinitiator and has similar applications in UV-curing processes.
4-dimethylaminobenzoic acid: This compound is a precursor in the synthesis of ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE and has applications in organic synthesis.
2-cyano-3-(4-dimethylaminophenyl)-2-propenoic acid: This compound is another precursor and is used in the synthesis of various organic compounds.
ETHYL 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOATE stands out due to its specific structure, which imparts unique photoinitiating properties, making it highly effective in UV-curing applications.
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O3/c1-4-27-21(26)16-7-9-18(10-8-16)23-20(25)17(14-22)13-15-5-11-19(12-6-15)24(2)3/h5-13H,4H2,1-3H3,(H,23,25)/b17-13+ |
InChI Key |
DPHYQBHXGUFBNN-GHRIWEEISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |
Origin of Product |
United States |
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